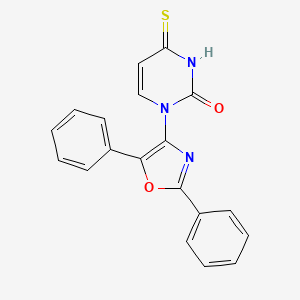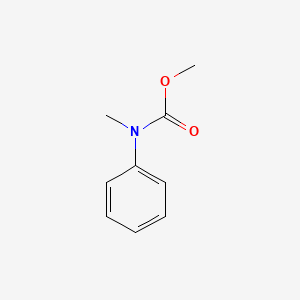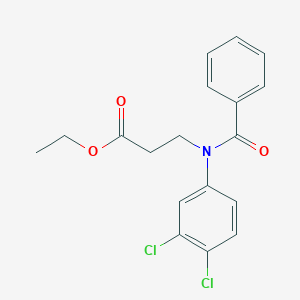
ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoylprop-ethyl is a synthetic herbicide that was primarily used for the selective control of wild oats in various field crops such as wheat, barley, beans, cotton, oilseed rape, and culinary mustard . It belongs to the dichloroaniline propionate family and functions by inhibiting lipid biosynthesis . Despite its effectiveness, it is now considered obsolete and is no longer approved for use in many countries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoylprop-ethyl can be synthesized through the esterification of N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of Benzoylprop-ethyl involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or distillation to remove any impurities .
Types of Reactions:
Oxidation: Benzoylprop-ethyl can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Benzoylprop-ethyl into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of Benzoylprop-ethyl.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Benzoylprop-ethyl has been used in various scientific research applications, including:
Chemistry: As a reference material for the quantification of analytes in chromatography techniques.
Biology: Studying the effects of herbicides on plant physiology and metabolism.
Medicine: Investigating potential analogs for pharmaceutical applications.
Mécanisme D'action
Benzoylprop-ethyl exerts its herbicidal effects by inhibiting lipid biosynthesis in plants. This inhibition disrupts the formation of essential lipids required for cell membrane integrity and function, leading to the death of the target plants . The molecular targets involved in this process include enzymes responsible for lipid biosynthesis, such as acetyl-CoA carboxylase .
Comparaison Avec Des Composés Similaires
- Ethyl 2-(N-benzoyl-3,4-dichloroanilino)propionate
- Ethyl 2-[benzoyl(3,4-dichlorophenyl)amino]propionate
- Ethyl 2-[N-(3,4-dichlorophenyl)benzamido]propionate
Comparison: Benzoylprop-ethyl is unique due to its specific mode of action and its effectiveness in controlling wild oats. Compared to other similar compounds, it has a distinct chemical structure that allows for selective herbicidal activity. its low aqueous solubility and potential environmental impact have led to its obsolescence .
Propriétés
Formule moléculaire |
C18H17Cl2NO3 |
|---|---|
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
ethyl 3-(N-benzoyl-3,4-dichloroanilino)propanoate |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-24-17(22)10-11-21(14-8-9-15(19)16(20)12-14)18(23)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
Clé InChI |
NHWFXKLJVWHVKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)
![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B14111407.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111410.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)
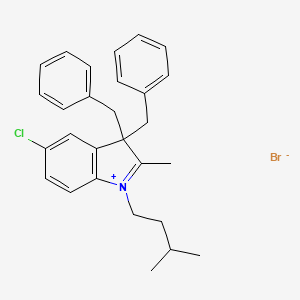
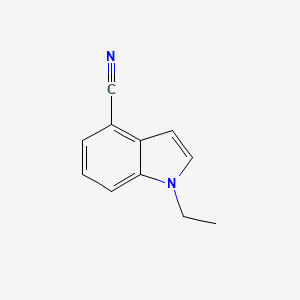
![1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111426.png)

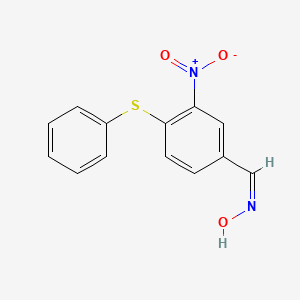
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14111445.png)
